molecular formula C12H23NO4 B3135574 Tert-butyl 4-hydroxy-4-(2-hydroxyethyl)piperidine-1-carboxylate CAS No. 401811-98-1

Tert-butyl 4-hydroxy-4-(2-hydroxyethyl)piperidine-1-carboxylate

Cat. No. B3135574
CAS RN: 401811-98-1
M. Wt: 245.32 g/mol
InChI Key: DXUFJDVFJIEMIP-UHFFFAOYSA-N
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Description

“Tert-butyl 4-hydroxy-4-(2-hydroxyethyl)piperidine-1-carboxylate” is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .

Scientific Research Applications

ProTAC Development for Targeted Protein Degradation

Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate serves as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (ProTACs). ProTACs are bifunctional molecules designed to selectively degrade specific proteins within cells. Incorporating this compound as a linker allows for precise control over protein degradation, impacting ternary complex formation and optimizing drug-like properties .

Antibacterial Activity

Although not its primary application, Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate has been screened in vitro for antibacterial activity. It was tested against both Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa). Further research in this area could explore its potential as an antibacterial agent .

Intermediate in Vandetanib Synthesis

This compound plays a crucial role as an intermediate in the synthesis of Vandetanib, a tyrosine kinase inhibitor used in cancer therapy. The synthesis involves several steps, including acylation, sulfonation, and substitution. Understanding its role in Vandetanib production contributes to drug development .

Linker in Bioconjugation and Drug Delivery

Due to its semi-flexible nature, Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate can be employed as a linker in bioconjugation strategies. Researchers use it to connect different molecules, such as proteins, peptides, or drugs, enhancing their stability and targeting specificity. This application is relevant in drug delivery systems and diagnostics .

Chemical Biology and Target Identification

Researchers utilize this compound to explore protein–protein interactions and identify potential drug targets. By incorporating it into bifunctional molecules, they can selectively degrade specific proteins, revealing their functional roles and aiding in drug discovery .

Structural Studies and Conformational Analysis

The unique piperidine structure of this compound makes it valuable for structural studies. Researchers can investigate its conformational preferences, interactions with other molecules, and binding sites. Such insights contribute to our understanding of molecular behavior and guide drug design .

properties

IUPAC Name

tert-butyl 4-hydroxy-4-(2-hydroxyethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-7-4-12(16,5-8-13)6-9-14/h14,16H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUFJDVFJIEMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401153157
Record name 1,1-Dimethylethyl 4-hydroxy-4-(2-hydroxyethyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-hydroxy-4-(2-hydroxyethyl)piperidine-1-carboxylate

CAS RN

401811-98-1
Record name 1,1-Dimethylethyl 4-hydroxy-4-(2-hydroxyethyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401811-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-hydroxy-4-(2-hydroxyethyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1M solution of borane in THF (15.8 ml, 15.8 mmol) was added slowly to a solution of 2-(1-(tert-butoxycarbonyl)-4-hydroxypiperidin-4-yl)acetic acid (40) (1.02 g, 3.94 mmol) at 0° C. After stirring the mixture at 0° C. for 1 hour and at rt for 16 hours the reaction was quenched by addition of NH4Cl solution and extracted with ethyl acetate. The organic layer was then washed with water and brine, dried over Na2 SO4 and evaporated. The crude product was purified by flash chromatography (silica gel, EtOAc/n-pentane) which furnished the product as colorless oil.
[Compound]
Name
solution
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0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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reactant
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Name
Quantity
15.8 mL
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reactant
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1.02 g
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Synthesis routes and methods II

Procedure details

A solution of 31.20 g (108.50 mmol) of tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxy-1-piperidinecarboxylate (WO 02/16352) in 150 ml of tetrahydrofuran is added dropwise to a suspension of 4.12 g (108.50 mmol) of lithium aluminium hydride in 150 ml of tetrahydrofuran. The mixture is stirred at room temperature for 2 hours and is then worked up as described in Example 2 (step 2.4).
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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